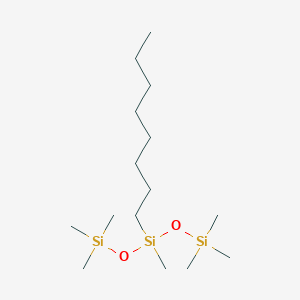

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane

Description

BenchChem offers high-quality 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-(methyl-octyl-trimethylsilyloxysilyl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H38O2Si3/c1-9-10-11-12-13-14-15-20(8,16-18(2,3)4)17-19(5,6)7/h9-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRSFLUHMDMRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H38O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42557-07-3 | |

| Record name | Poly[oxy(methyloctylsilylene)], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6051807 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17955-88-3 | |

| Record name | Caprylyl methicone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17955-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylyl trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017955883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q95M2P1KJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Branched Siloxane

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane, a branched organosilicon compound, possesses a unique molecular architecture that bestows upon it a range of desirable physicochemical properties.[1] Its structure, featuring a flexible trisiloxane backbone with seven methyl groups and a single octyl chain, results in low surface tension, high thermal stability, and significant hydrophobicity.[1] These characteristics make it a valuable component in a diverse array of applications, including as a surfactant, in cosmetic formulations, and as an industrial additive.[1] This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles and a detailed, field-proven experimental protocol.

The Core of the Synthesis: Platinum-Catalyzed Hydrosilylation

The primary and most efficient method for synthesizing 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane is through the hydrosilylation of 1-octene with 1,1,1,3,5,5,5-heptamethyltrisiloxane. This reaction involves the addition of a silicon-hydrogen (Si-H) bond across the carbon-carbon double bond of the alkene. The process is critically dependent on a catalyst, typically a platinum-based complex, to proceed at a reasonable rate and with high selectivity.

The Chalk-Harrod Mechanism: A Mechanistic Elucidation

The platinum-catalyzed hydrosilylation of alkenes is widely understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle elegantly explains the formation of the desired carbon-silicon (C-Si) bond.

The key steps of the Chalk-Harrod mechanism are as follows:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Si-H bond of 1,1,1,3,5,5,5-heptamethyltrisiloxane to the platinum(0) catalyst. This step forms a platinum(II) intermediate containing both a hydride (Pt-H) and a silyl (Pt-Si) ligand.

-

Olefin Coordination: The alkene, 1-octene, then coordinates to the platinum(II) complex.

-

Migratory Insertion: In the rate-determining step, the coordinated 1-octene inserts into the platinum-hydride bond. This migratory insertion is regioselective, typically following an anti-Markovnikov addition pattern, where the silicon atom attaches to the terminal carbon of the double bond.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane. This step regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle.

dot graph "Chalk-Harrod Mechanism" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pt(0)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pt(II) Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Alkene Complex" [fillcolor="#FBBC05", fontcolor="#202124"]; "Insertion Product" [fillcolor="#FBBC05", fontcolor="#202124"];

"Pt(0)" -> "Pt(II) Intermediate" [label="+ 1,1,1,3,5,5,5-Heptamethyltrisiloxane\n(Oxidative Addition)"]; "Pt(II) Intermediate" -> "Alkene Complex" [label="+ 1-Octene\n(Olefin Coordination)"]; "Alkene Complex" -> "Insertion Product" [label="Migratory Insertion"]; "Insertion Product" -> "Pt(0)" [label="- 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane\n(Reductive Elimination)", color="#34A853"]; } caption: "The Chalk-Harrod mechanism for the hydrosilylation of 1-octene."

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the solvent-free synthesis of 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane, achieving a high yield and purity.[2]

Materials and Equipment

-

Reactants:

-

1-Octene (C8H16)

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane (C7H22O2Si3)

-

-

Catalyst:

-

Chloroplatinic acid (H2PtCl6) solution (as a common and effective catalyst)

-

-

Equipment:

-

Four-necked flask

-

Stirring device (magnetic or mechanical)

-

Thermometer

-

Dropping funnel

-

Vacuum distillation apparatus

-

Heating mantle or oil bath

-

Synthesis Procedure

dot graph "Synthesis Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="1. Reaction Setup"]; B [label="2. Reactant Addition"]; C [label="3. Catalyst Introduction"]; D [label="4. Reaction"]; E [label="5. Purification"]; F [label="6. Final Product"];

A -> B [label="Four-necked flask"]; B -> C [label="Molar ratio\n1.2:1 (1-Octene:Siloxane)"]; C -> D [label="Chloroplatinic acid (7 ppm)"]; D -> E [label="3 hours at 30°C"]; E -> F [label="Vacuum Distillation"]; } caption: "Experimental workflow for the synthesis of the target compound."

-

Reaction Setup: Assemble a clean and dry four-necked flask equipped with a stirrer, a thermometer, and a dropping funnel.

-

Reactant Charging: In a solvent-free approach, simultaneously add 1-octene and 1,1,1,3,5,5,5-heptamethyltrisiloxane to the reaction flask at room temperature (approximately 30°C).[2] A molar ratio of 1.2:1 (1-octene to heptamethyltrisiloxane) is recommended to ensure complete consumption of the siloxane.[2]

-

Catalyst Addition: Introduce the chloroplatinic acid catalyst to the reaction mixture. A low catalyst loading of approximately 7 ppm is sufficient to effectively catalyze the reaction.[2]

-

Reaction Monitoring: Maintain the reaction temperature at 30°C and stir the mixture continuously. The reaction is typically complete within 3 hours.[2] Progress can be monitored by techniques such as Gas Chromatography (GC) to observe the disappearance of the starting materials.

-

Purification: Upon completion of the reaction, the primary purification step involves the removal of any unreacted 1,1,1,3,5,5,5-heptamethyltrisiloxane. This is efficiently achieved through vacuum distillation.[2]

-

Product Isolation: After distillation, the remaining liquid is cooled to yield the final product, a colorless and transparent octyl silicone oil.[2] This method has been reported to achieve a yield of 98.6%.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molar Ratio (1-Octene:Heptamethyltrisiloxane) | 1.2:1 | [2] |

| Catalyst | Chloroplatinic acid | [2] |

| Catalyst Loading | 7 ppm | [2] |

| Reaction Temperature | 30°C | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | 98.6% | [2] |

| Purification Method | Vacuum Distillation | [2] |

Characterization of the Final Product

To confirm the successful synthesis and purity of 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane, several analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is a critical tool for structural confirmation. The proton NMR spectrum will show characteristic peaks, including a signal at approximately δ 0.09 ppm corresponding to the protons of the Si-CH₃ groups and a signal around δ 0.45 ppm attributed to the protons of the Si-C₈H₁₇ octyl group.[1]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands to look for include Si-O-Si stretching, C-H stretching from the methyl and octyl groups, and the absence of the Si-H stretching band from the starting material (typically around 2100-2260 cm⁻¹). The absence of a C=C stretching band confirms the complete reaction of 1-octene.

-

Conclusion: A Robust and Efficient Synthesis

The platinum-catalyzed hydrosilylation of 1-octene with 1,1,1,3,5,5,5-heptamethyltrisiloxane provides a highly efficient and atom-economical route to 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane. The solvent-free reaction conditions and high yield make this a preferred method for both laboratory-scale synthesis and industrial production. A thorough understanding of the underlying Chalk-Harrod mechanism allows for the rational optimization of reaction parameters to ensure high conversion and selectivity. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals working with this versatile organosilicon compound.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane

Introduction: Beyond the Surface

To the formulation scientist, researcher, or drug development professional, an excipient is not merely an inactive ingredient; it is a critical tool for unlocking the therapeutic potential of an active pharmaceutical ingredient (API). 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane, known commercially as Caprylyl Methicone, stands out in the repertoire of pharmaceutical excipients.[1][2][3] It is a branched organosilicon compound featuring a flexible trisiloxane backbone with seven methyl groups and a single C8 octyl chain. This unique amphiphilic structure confers a distinct set of physicochemical properties—including low viscosity, high spreadability, and excellent compatibility with both organic oils and other silicones—making it a highly versatile component in advanced topical and transdermal drug delivery systems.[4][5]

This guide moves beyond a simple recitation of data. It provides a foundational understanding of the core physicochemical properties of this trisiloxane, explains the causality behind the methods used for its characterization, and explores its functional relevance in the context of pharmaceutical development.

Molecular Structure and Core Physicochemical Profile

The defining characteristics of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane stem directly from its molecular architecture. The Si-O-Si backbone provides exceptional rotational freedom and thermal stability, while the combination of lipophilic methyl groups and the more substantive octyl chain creates a molecule with unique interfacial properties.[6] This structure is responsible for its ability to act as a co-solubilizer and reduce the tackiness of more conventional organic emollients in complex formulations.[5]

Below is a summary of its key quantitative physicochemical properties, compiled from various technical datasheets. It is important to note that minor variations in reported values can occur due to differences in measurement conditions and sample purity.

| Property | Value | Unit |

| Identifier | ||

| CAS Number | 17955-88-3 | - |

| Molecular Formula | C₁₅H₃₈O₂Si₃ | - |

| Molecular Weight | ~334.72 | g/mol |

| Thermodynamic Properties | ||

| Melting Point | -20 to -62 | °C |

| Boiling Point | ~263 - 308.6 (at 760 mmHg) | °C |

| Flash Point | ~69 - 124.9 | °C |

| Physical Properties | ||

| Density | ~0.84 | g/cm³ (at 20°C) |

| Refractive Index | ~1.41 - 1.42 | - (at 20°C) |

| Viscosity | ~2.7 | cP (mPa·s at 20°C) |

| Vapor Pressure | 0.64 | Pa (at 25°C) |

| Partition & Solubility | ||

| Water Solubility | 2.8 x 10⁻⁵ | mg/L (at 20°C) |

| log Kₒw (Octanol-Water) | 9 (Calculated) | - (at 20°C) |

| (Data sourced from Cosmetic Ingredient Review and various chemical suppliers).[7][8] |

Synthesis Pathway: The Hydrosilylation Route

The primary industrial synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane is achieved through a hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across the double bond of an alkene. In this case, the reactants are 1,1,1,3,5,5,5-heptamethyltrisiloxane and 1-octene, typically catalyzed by a platinum-based complex.[9][10] The reaction is valued for its high efficiency and atom economy, producing the desired product with minimal byproducts.

Caption: Synthesis via platinum-catalyzed hydrosilylation.

Key Physicochemical Properties and Their Determination

An accurate characterization of this material is paramount for its effective use. The following sections detail the experimental basis for measuring its most critical properties.

Viscosity: Quantifying Fluidity

The low viscosity of Caprylyl Methicone is a cornerstone of its functionality, contributing to the light, non-greasy feel and excellent spreadability of topical formulations.[3] Kinematic viscosity is typically measured for silicone fluids and is determined according to standards such as ASTM D445.[11][12]

This protocol describes a standardized method for determining kinematic viscosity. The choice of a capillary viscometer, such as an Ubbelohde type, is common for low-viscosity fluids.[12]

-

Temperature Equilibration: A constant temperature water bath is set to the desired measurement temperature, typically 25.0 ± 0.2°C.[12]

-

Sample Preparation: The silicone fluid is charged into a clean, dry Ubbelohde viscometer, ensuring the fluid level is between the designated fill marks.

-

Thermal Stabilization: The charged viscometer is vertically suspended in the water bath for a minimum of 15 minutes to allow the sample to reach thermal equilibrium.[12]

-

Flow Measurement: Using gentle suction, the liquid is drawn up through the capillary tube past the upper timing mark. The suction is released, and a stopwatch is used to precisely measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

Calculation: The kinematic viscosity (ν) in centistokes (cSt) is calculated by multiplying the measured efflux time (t) in seconds by the viscometer's calibration constant (C).

-

ν = C × t

-

-

Validation: The process is repeated, and results are considered valid if they agree within a specified precision, typically ±5%.[12]

Caption: Workflow for kinematic viscosity determination.

Surface Tension: The Key to Spreading and Wetting

Trisiloxane surfactants are renowned for their ability to dramatically lower the surface tension of aqueous solutions, a property often referred to as "superspreading."[13][14] This characteristic is fundamentally important in pharmaceutical formulations, as it enhances the wetting of surfaces (like skin) and improves the dispersion of immiscible phases.[15] Surface tension can be measured using force-based tensiometers according to standards like ASTM D971.[16]

This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.

-

Instrument Calibration: The tensiometer is calibrated using certified weights to ensure the force measurement is accurate.

-

Sample Preparation: The liquid sample is placed in a clean, temperature-controlled vessel. The platinum ring is meticulously cleaned, typically by flaming, to remove any contaminants.

-

Measurement: The ring is immersed below the surface of the liquid. The instrument then slowly raises the platform holding the liquid, causing the ring to be pulled through the interface.

-

Force Detection: The force acting on the ring increases as it pulls the liquid meniscus upwards. The maximum force, just before the liquid lamella breaks and the ring detaches from the surface, is recorded.[17]

-

Calculation: The surface tension (γ) is calculated from this maximum force (F), corrected for the geometry of the ring using specific correction factors.

-

Purity Check: The measurement is repeated to ensure reproducibility. A stable surface tension value over time is also an indicator of sample purity, as surfactants and other impurities can alter readings.

Thermal Stability: Performance Under Stress

The high bond energy of the siloxane (Si-O) backbone imparts excellent thermal stability to polysiloxanes compared to many carbon-based polymers.[18][19] This is a critical property for materials that may undergo heat sterilization or be processed at elevated temperatures during manufacturing. Thermogravimetric Analysis (TGA) is the standard method for quantifying thermal stability.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed into an inert TGA crucible (e.g., alumina or platinum).[18]

-

Instrument Setup: The crucible is placed in the TGA furnace. The system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to eliminate oxygen, which could cause oxidative degradation.[18][20]

-

Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant, linear heating rate, typically 10 or 20°C/min.[21]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:

-

T₅ and T₁₀: The temperatures at which 5% and 10% mass loss occurs, indicating the onset of significant decomposition.[18]

-

Tₔₘₐₓ: The temperature of the maximum rate of decomposition, identified from the peak of the derivative curve (DTG).

-

Char Yield: The percentage of residual mass remaining at the end of the experiment.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Relevance in Drug Development and Formulation

The unique physicochemical profile of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane makes it a powerful tool for formulators, particularly in topical drug delivery. Its functions are directly tied to its properties.

-

Enhanced Bioavailability and Efficacy: As a trisiloxane surfactant, it can act as a "superspreader," reducing the surface tension of a formulation to allow for rapid and uniform coverage over the skin.[13] This ensures a more consistent application of the API, which can be critical for dose-dependent therapies. In some cases, this can enhance the activity of the API by facilitating its distribution.[22]

-

Improved Formulation Aesthetics and Patient Compliance: The low viscosity and volatile nature of Caprylyl Methicone contribute to a light, non-greasy, and silky feel.[4][5] For chronic topical treatments, formulation aesthetics are a key driver of patient compliance. By masking the heavy or tacky feel of other excipients like petrolatum or vegetable oils, it creates a more elegant and acceptable product.

-

Co-solubilizer and Dispersing Agent: The molecule's amphiphilic nature allows it to act as a bridge between silicone-based and organic oil-based phases.[5] This is invaluable for creating stable and homogenous creams and lotions containing a variety of ingredients. It can also help disperse pigments and particulate APIs evenly throughout a formulation.

-

Vehicle for Hydrophobic APIs: Its extremely high Log Kₒw value (calculated at 9) indicates profound lipophilicity, making it an excellent solvent and vehicle for highly water-insoluble APIs.[7] It can help keep these drugs solubilized within the formulation's vehicle, which is often the first step in enabling their penetration into the stratum corneum.

Caption: Relationship between properties, functions, and outcomes.

Conclusion

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane is far more than a simple emollient. Its distinct molecular structure gives rise to a compelling set of physicochemical properties that can be strategically leveraged by the pharmaceutical scientist. A thorough understanding of its viscosity, surface activity, and thermal behavior—and the validated methods used to measure them—is essential for its rational inclusion in drug formulations. As the industry moves toward more sophisticated delivery systems that demand enhanced stability, bioavailability, and patient experience, the role of such multifunctional excipients will only continue to grow in significance.

References

-

Silico®. (2025, March 21). How to Accurately Measure Silicone Fluid Viscosity? Retrieved from [Link]

-

ASTM International. (2015). Standard Test Method for Viscosity of Silicone Fluids. (ASTM D4283-98R15). Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. Retrieved from [Link]

-

XJY Silicones. (2025, May 11). Unleashing the Potential of Caprylyl Silicone Oil. Retrieved from [Link]

-

Gelest, Inc. (n.d.). High Temperature Stability of Polysiloxanes. Retrieved from [Link]

-

Prime Scholars. (n.d.). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Retrieved from [Link]

-

Cosmetic Ingredient Review. (n.d.). Amended Safety Assessment of Dimethicone, Methicone, and Substituted-Methicone Polymers as Used in Cosmetics. Retrieved from [Link]

-

Surfactant.cn. (2012, October 12). 1,1,1,3,5,5,5-Heptamethyl-3-octyl-trisiloxane. Retrieved from [Link]

-

LinkedIn. (2020, March 3). Testing Viscosity of Silicone Oil: A Comprehensive Guide. Retrieved from [Link]

-

International Journal of Innovative Research in Technology. (2026, January). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. Retrieved from [Link]

-

Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Viscosity of silicone fluids/Variant A. Retrieved from [Link]

-

SkinEthix. (n.d.). Caprylyl Methicone | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. Retrieved from [Link]

-

PubMed. (2016). Determining octanol-water partition coefficients for extremely hydrophobic chemicals by combining "slow stirring" and solid-phase microextraction. Retrieved from [Link]

-

Suzhou Health Chemicals Co., Ltd. (n.d.). 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane. Retrieved from [Link]

-

Global Chemicals Corporation. (n.d.). 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:17955-88-3. Retrieved from [Link]

-

MDPI. (2020, December 1). Thermodynamic Analysis of Trisiloxane Surfactant Adsorption and Aggregation Processes. Retrieved from [Link]

-

CORE. (2015, January 26). Surfactants: Pharmaceutical and Medicinal Aspects. Retrieved from [Link]

-

Defense Technical Information Center. (2019, June 6). Determination of Contact Angle and Surface Tension of Nanomaterial Solutions by Optical Contact Angle System. Retrieved from [Link]

-

Imperial Oilfield Chemicals Pvt. Ltd. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Retrieved from [Link]

-

Biolin Scientific. (n.d.). Standards for Tensiometers. Retrieved from [Link]

-

University of South Florida. (n.d.). Determination of Octanol-Water Partition Coefficient (Kow). Retrieved from [Link]

-

Mastrad Test Systems. (n.d.). ASTM D971-12 Standard Test Method for Interfacial Tension. Retrieved from [Link]

-

Amanote Research. (n.d.). Experimental Determination of Octanol–Water Partition. Retrieved from [Link]

-

Agroscope. (2020, February 25). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

-

University of South Florida. (n.d.). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Retrieved from [Link]

-

United Test. (n.d.). Tensiometer / Goniometer. Retrieved from [Link]

-

DataPhysics Instruments. (n.d.). ASTM D5946 - Measuring water contact angle on surface-treated polymer films. Retrieved from [Link]

Sources

- 1. z-silicone.com [z-silicone.com]

- 2. 1,1,1,3,5,5,5-Heptamethyl-3-octyl-trisiloxane - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. CAS 17955-88-3: Caprylyl methicone | CymitQuimica [cymitquimica.com]

- 4. specialchem.com [specialchem.com]

- 5. skinethix.com [skinethix.com]

- 6. benchchem.com [benchchem.com]

- 7. cir-safety.org [cir-safety.org]

- 8. 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane | 17955-88-3 [chemnet.com]

- 9. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 10. CAS#:17955-88-3 | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | Chemsrc [chemsrc.com]

- 11. rissochem.com [rissochem.com]

- 12. img.antpedia.com [img.antpedia.com]

- 13. specialchem.com [specialchem.com]

- 14. Thermodynamic Analysis of Trisiloxane Surfactant Adsorption and Aggregation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. imperialchem.com [imperialchem.com]

- 16. mastrad.com [mastrad.com]

- 17. Tensiometer / Goniometer [unitedtest.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. gelest.com [gelest.com]

- 20. primescholars.com [primescholars.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. ijirt.org [ijirt.org]

An In-depth Technical Guide to the Molecular Structure of Caprylyl Trisiloxane

This guide provides a comprehensive technical overview of the molecular structure of caprylyl trisiloxane, a key ingredient in the pharmaceutical and cosmetic industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental aspects of its chemical architecture, synthesis, purification, and structural elucidation.

Introduction: The Significance of a Unique Molecular Architecture

Caprylyl trisiloxane, also known by its IUPAC name trimethyl-(methyl-octyl-trimethylsilyloxysilyl)oxysilane and its CAS number 17955-88-3, is an alkyl-modified trisiloxane. Its distinct molecular structure, characterized by a flexible siloxane backbone and a lipophilic octyl group, imparts desirable physicochemical properties such as low viscosity, high spreadability, and a light, non-greasy feel. These attributes have led to its widespread use as an emollient, solvent, and dispersing agent in a variety of formulations. A thorough understanding of its molecular structure is paramount for formulators seeking to optimize product performance and stability.

Unveiling the Molecular Structure

The molecular formula of caprylyl trisiloxane is C15H38O2Si3. Its structure consists of a linear trisiloxane chain with three silicon atoms linked by two oxygen atoms. The terminal silicon atoms are each bonded to three methyl groups. The central silicon atom is bonded to one methyl group and one octyl group.

Connectivity and Bonding

The core of the molecule is the Si-O-Si-O-Si trisiloxane backbone. The silicon-oxygen bonds are polar covalent bonds with significant ionic character due to the difference in electronegativity between silicon and oxygen. This polarity, however, is shielded by the nonpolar methyl and octyl groups, resulting in a molecule with low overall polarity and low surface tension. The carbon-silicon and carbon-hydrogen bonds are primarily covalent in nature.

Three-Dimensional Arrangement and Conformational Flexibility

The Si-O-Si bond angle in siloxanes is typically wider than the tetrahedral angle, contributing to the high flexibility of the siloxane chain. This flexibility, coupled with the free rotation around the Si-O and Si-C bonds, allows caprylyl trisiloxane to adopt a multitude of conformations in solution. The long octyl chain further enhances this flexibility. This conformational freedom is a key factor in its ability to spread easily and form thin films on surfaces.

Molecular Structure of Caprylyl Trisiloxane

Caption: 2D representation of the caprylyl trisiloxane molecular structure.

Synthesis and Purification

The primary industrial synthesis of caprylyl trisiloxane is achieved through a hydrosilylation reaction. This involves the addition of a silicon-hydride (Si-H) bond across the double bond of an alkene, in this case, 1-octene, catalyzed by a platinum complex. The silicon-hydride precursor is 1,1,1,3,5,5,5-heptamethyltrisiloxane.

Experimental Protocol for Synthesis

Materials:

-

1,1,1,3,5,5,5-heptamethyltrisiloxane

-

1-Octene

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Toluene (anhydrous)

-

Activated carbon

Procedure:

-

To a dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 1,1,1,3,5,5,5-heptamethyltrisiloxane and a catalytic amount of Karstedt's catalyst dissolved in anhydrous toluene.

-

Heat the mixture to 70-80 °C with stirring.

-

Slowly add 1-octene to the reaction mixture via the dropping funnel. An exothermic reaction should be observed. Maintain the temperature below 100 °C.

-

After the addition is complete, continue stirring at 80-90 °C for 2-4 hours to ensure the reaction goes to completion. Monitor the disappearance of the Si-H peak in the IR spectrum (around 2150 cm⁻¹).

-

Cool the reaction mixture to room temperature.

-

Add activated carbon to the mixture to remove the platinum catalyst. Stir for 1-2 hours.

-

Filter the mixture to remove the activated carbon.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

Purification by Fractional Distillation

The crude product is purified by fractional distillation under reduced pressure to obtain high-purity caprylyl trisiloxane.

Procedure:

-

Set up a fractional distillation apparatus with a vacuum pump.

-

Transfer the crude product to the distillation flask.

-

Gradually reduce the pressure and slowly heat the flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure for caprylyl trisiloxane.

Synthesis and Purification Workflow

Caption: Experimental workflow for the synthesis and purification of caprylyl trisiloxane.

Structural Analysis and Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized caprylyl trisiloxane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both separating caprylyl trisiloxane from any impurities and for confirming its molecular weight and fragmentation pattern. The PubChem database confirms the availability of GC-MS data for this compound. The mass spectrum will show the molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of Si-C and Si-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) |

| Si-CH₃ (terminal) | ~ 0.05 - 0.15 (s, 18H) |

| Si-CH₃ (central) | ~ 0.0 - 0.1 (s, 3H) |

| Si-CH₂ - | ~ 0.4 - 0.6 (t, 2H) |

| -(CH₂ )₆- | ~ 1.2 - 1.4 (m, 12H) |

| -CH₃ (octyl) | ~ 0.8 - 0.9 (t, 3H) |

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| Si-C H₃ (terminal) | ~ 1.0 - 2.0 |

| Si-C H₃ (central) | ~ -1.0 - 0.0 |

| Si-C H₂- | ~ 15.0 - 17.0 |

| -C H₂- (octyl chain) | ~ 22.0 - 33.0 |

| -C H₃ (octyl) | ~ 14.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| Si-O-Si stretch | 1000 - 1100 (strong, broad) |

| Si-CH₃ rock | ~ 840 and ~ 790 |

| C-H stretch (alkyl) | 2850 - 2960 |

| C-H bend (alkyl) | 1370 - 1470 |

Physicochemical Properties

The unique molecular structure of caprylyl trisiloxane gives rise to a specific set of physical and chemical properties that are crucial for its applications.

| Property | Value |

| Molecular Weight | 334.72 g/mol |

| Appearance | Clear, colorless liquid |

| Density | ~ 0.84 g/cm³ |

| Boiling Point | Decomposes at atmospheric pressure; boils at lower temperatures under vacuum |

| Viscosity | Low |

| Surface Tension | Low |

| Solubility | Insoluble in water; soluble in non-polar organic solvents |

Conclusion

The molecular structure of caprylyl trisiloxane, with its flexible siloxane backbone and pendant lipophilic octyl group, is the key to its versatile functionality in various scientific and industrial applications. A thorough understanding of its synthesis, purification, and structural characteristics, as outlined in this guide, is essential for researchers and formulators to harness its full potential in developing innovative products. The provided protocols and analytical data serve as a valuable resource for the scientific community engaged in the study and application of this important organosilicon compound.

References

Synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane: A Technical Guide to Platinum-Catalyzed Hydrosilylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane, a versatile organosilicon compound, via the hydrosilylation of 1-octene with 1,1,1,3,5,5,5-heptamethyltrisiloxane. We delve into the underlying reaction mechanism, offer a comparative analysis of industrially relevant platinum catalysts, and present a detailed, field-proven experimental protocol. This document is designed to equip researchers and development professionals with the necessary knowledge for a successful and efficient synthesis, covering everything from reaction setup and safety precautions to product purification and characterization.

Introduction to Heptamethyl-3-octyltrisiloxane and Hydrosilylation

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane is a member of the organomodified siloxane family, characterized by a trisiloxane backbone with both methyl and a C8 alkyl (octyl) group attached to the central silicon atom. This amphiphilic structure imparts unique surface-active properties, making it valuable in applications such as agricultural adjuvants, personal care formulations, coatings, and as a specialty lubricant.

The synthesis of this molecule is a prime example of hydrosilylation, one of the most significant and atom-efficient reactions in organosilicon chemistry.[1] This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond (C=C).[1] The reaction is almost exclusively mediated by a catalyst, with platinum-based complexes being particularly effective and widely used in industrial applications.[2]

The Hydrosilylation Reaction: Mechanism and Catalyst Selection

The Chalk-Harrod Mechanism: A Foundational View

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism, first proposed in the 1960s.[1][3][4] This catalytic cycle provides a robust framework for understanding the transformation and for optimizing reaction conditions.

The key steps are as follows:

-

Oxidative Addition: The Si-H bond of the hydrosilane (1,1,1,3,5,5,5-heptamethyltrisiloxane) adds to the low-valent platinum(0) catalyst center, forming a platinum(II) intermediate containing both hydride (Pt-H) and silyl (Pt-Si) ligands.[1]

-

Alkene Coordination: The alkene (1-octene) coordinates to the platinum(II) complex. The strength of this coordination can have a decisive effect on the reaction kinetics.[3]

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step is often the rate-limiting step of the entire cycle and determines the regioselectivity of the product.[3] For terminal alkenes like 1-octene, the insertion typically occurs in an anti-Markovnikov fashion, where the silicon atom becomes attached to the terminal carbon of the original double bond.[1]

-

Reductive Elimination: The final C-Si bond is formed as the alkylsilyl product is eliminated from the platinum center, regenerating the active Pt(0) catalyst, which can then enter a new catalytic cycle.[4]

Catalyst Systems: Speier's vs. Karstedt's Catalyst

While many transition metal complexes can catalyze hydrosilylation, platinum compounds remain the industry standard for their high activity.

-

Speier's Catalyst (H₂PtCl₆): One of the earliest and most effective catalysts, chloroplatinic acid (often in isopropanol), is highly active.[5][6] However, it can be heterogeneous in non-polar silicone media, which can be a drawback for certain applications.[7]

-

Karstedt's Catalyst (Pt₂(dvtms)₃): This platinum(0)-divinyltetramethyldisiloxane complex is arguably the most widely used catalyst today.[2][5] Its key advantage is its excellent solubility in silicone polymers and other organic substrates, leading to a truly homogeneous catalytic system.[6][7] This ensures high activity and often results in products with greater clarity, as the formation of platinum colloids can be minimized.[6]

For the synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane, Karstedt's catalyst is the superior choice due to its miscibility with the reactants, ensuring a more controlled and efficient reaction.

Regioselectivity and Potential Side Reactions

The reaction between a terminal alkene and a hydrosilane almost exclusively yields the anti-Markovnikov addition product, where the silyl group attaches to the terminal carbon. However, side reactions can occur, primarily alkene isomerization.[2] The platinum hydride intermediate can catalyze the migration of the double bond from the terminal position (1-octene) to internal positions (2-octene, 3-octene, etc.). These internal alkenes are significantly less reactive in hydrosilylation, which can lead to incomplete conversion and the presence of unreacted starting materials. This underscores the importance of carefully controlled reaction conditions to favor the desired hydrosilylation pathway.

Experimental Protocol

Materials and Equipment

| Material/Equipment | Specification | Purpose |

| Reagents | ||

| 1,1,1,3,5,5,5-Heptamethyltrisiloxane (MD'H M) | ≥97% Purity | Si-H reactant |

| 1-Octene | ≥98% Purity | Alkene reactant |

| Karstedt's Catalyst | ~2% Pt in xylene | Catalyst |

| Toluene | Anhydrous | Optional solvent |

| Activated Carbon | Decolorizing grade | Catalyst removal |

| Glassware/Hardware | ||

| Three-neck round-bottom flask | 250 mL | Reaction vessel |

| Reflux condenser | Prevent solvent/reactant loss | |

| Addition funnel | 100 mL | Controlled addition of 1-octene |

| Magnetic stirrer and hotplate | Agitation and temperature control | |

| Thermometer/Temperature probe | Monitor reaction temperature | |

| Inert gas supply (N₂ or Ar) | Maintain an inert atmosphere | |

| Vacuum distillation apparatus | Product purification |

Safety Precautions

-

General: Conduct the reaction in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8]

-

Platinum Catalyst: Platinum catalysts can be sensitizers and may cause skin or eye irritation.[9] Avoid inhalation and direct contact. Store the catalyst in a sealed container in a cool, dry place away from light.[9]

-

Silanes and Alkenes: Hydrosilanes and alkenes are flammable. Keep away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste, including residual platinum, in accordance with local authority and institutional guidelines.[10]

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a temperature probe, and an addition funnel. Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Reagent Charging: To the flask, add 1,1,1,3,5,5,5-heptamethyltrisiloxane (e.g., 44.4 g, 0.2 mol). A slight molar excess of the alkene is often used to ensure complete consumption of the silane.

-

Catalyst Addition: Under a positive flow of inert gas, add Karstedt's catalyst via syringe. A typical loading is 5-10 ppm of platinum relative to the total mass of the reactants. For this scale, this corresponds to approximately 0.05 mL of a 2% solution.

-

Initiating the Reaction: Begin stirring and gently heat the reaction mixture to 60-70 °C.

-

Alkene Addition: Add 1-octene (e.g., 24.7 g, 0.22 mol, 1.1 eq) to the addition funnel. Add the 1-octene dropwise to the stirred, heated siloxane/catalyst mixture over approximately 30-45 minutes. The dropwise addition is crucial to control the reaction exotherm.

-

Reaction Monitoring: The reaction progress can be monitored by Fourier-Transform Infrared (FT-IR) spectroscopy. Withdraw a small aliquot periodically and record the spectrum. The reaction is complete upon the disappearance of the characteristic Si-H stretching band at ~2150 cm⁻¹. The reaction typically takes 2-4 hours at this temperature.

-

Reaction Quench: Once the reaction is complete (as confirmed by FT-IR), cool the mixture to room temperature.

Work-up and Purification

-

Catalyst Removal: Add a small amount of activated carbon (e.g., 1% of the total weight) to the crude product mixture. Stir vigorously for 1-2 hours at room temperature to adsorb the platinum catalyst.

-

Filtration: Remove the activated carbon by filtration through a pad of celite or a 0.45 µm syringe filter, yielding the clear, crude product.

-

Purification: The final product is purified by vacuum distillation to remove any unreacted 1-octene, residual solvent from the catalyst solution, and any low-boiling side products. The desired 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane is collected as a high-boiling, clear, colorless liquid.

Characterization of the Final Product

Spectroscopic Analysis

-

FT-IR Spectroscopy: The FT-IR spectrum of the purified product will confirm the success of the reaction. Key indicators include:

-

Disappearance of the Si-H stretch (~2150 cm⁻¹).

-

Disappearance of the C=C stretch of the alkene (~1640 cm⁻¹).

-

Presence of strong C-H stretching bands from the octyl group (~2850-2960 cm⁻¹).

-

Presence of the characteristic Si-O-Si backbone stretch (~1000-1100 cm⁻¹).

-

-

¹H NMR Spectroscopy: Proton NMR confirms the structure and the anti-Markovnikov regioselectivity.[11] Expected signals include:

-

A triplet corresponding to the terminal methyl group of the octyl chain (~0.9 ppm).

-

A broad multiplet for the methylene groups of the octyl chain (~1.2-1.4 ppm).

-

A multiplet for the -Si-CH₂- group (~0.5 ppm).

-

Singlets for the various methyl groups on the silicon atoms (~0.05-0.1 ppm).

-

-

²⁹Si NMR Spectroscopy: This technique can provide definitive information about the silicon environments in the final product.

Data Summary Table

| Parameter | Value | Notes |

| Reactants | ||

| 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 44.4 g (0.2 mol) | Limiting reagent |

| 1-Octene | 24.7 g (0.22 mol) | 1.1 molar equivalents |

| Catalyst | ||

| Karstedt's Catalyst (2% Pt) | ~0.05 mL | ~10 ppm Pt loading |

| Reaction Conditions | ||

| Temperature | 60-70 °C | |

| Time | 2-4 hours | Monitor by FT-IR |

| Atmosphere | Inert (N₂ or Ar) | |

| Results | ||

| Theoretical Yield | 66.9 g | |

| Typical Experimental Yield | >90% | After purification |

| Purity (by GC) | >99% |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis from initial setup to final analysis.

Caption: Experimental workflow for the synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane.

Conclusion

The platinum-catalyzed hydrosilylation of 1-octene with 1,1,1,3,5,5,5-heptamethyltrisiloxane is a highly efficient and reliable method for producing the title compound. A thorough understanding of the Chalk-Harrod mechanism, judicious selection of a homogeneous catalyst like Karstedt's, and careful control of reaction conditions are paramount to achieving high yield and purity while minimizing side reactions. The protocol detailed herein provides a robust and scalable framework for researchers in various fields to synthesize this valuable organosilicon material.

References

- Marciniec, B. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.

- Lukin, R., et al. (2020).

- Lukin, R., et al. (2025). The common scheme of the platinum-catalyzed hydrosilylation reaction.

- Marciniec, B., et al. (2020).

- Tondreau, A. M., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts.

- Wikipedia contributors.

- Jankowska-Wajda, M., et al. (2025). Hydrosilylation reactions involving 1,1,1,3,5,5,5‐heptamethyltrisiloxane with 1‐octene and allyl glycidyl ether.

- Gelest. (2014).

- Kubiak, R., et al. (2023). Yields of the product of hydrosilylation of 1-octene with 1,1,1,3,5,5,5-heptamethyltrisiloxane.

- Elemental Microanalysis. (2024).

- Wang, H., et al. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. MDPI.

- Alpha Resources. (2024).

- Koehler, B. (2016). Difference in hydrosilylation catalyst (Speier's catalyst and Karstedt's catalyst).

- Maciejewski, H. (2025). Hydrosilylation reaction of 1-octene and 1,1,1,3,5,5,5-heptamethyltrisiloxane.

- Betely. (2024). Precautions during the use of platinum catalyst.

- National Institutes of Health. (2020).

- Pagliaro, M. (2013).

- Sato, Y., et al. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Semantic Scholar.

- Zhao, G. (1996). Synthesis of organosilicon compounds. UNT Digital Library.

- Chemistry For Everyone. (2025). How To Purify Silicone Polymers?. YouTube.

- Stokes, B. (2015). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction.

Sources

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. qualitas1998.net [qualitas1998.net]

- 7. researchgate.net [researchgate.net]

- 8. physics.purdue.edu [physics.purdue.edu]

- 9. anysiliconerubber.com [anysiliconerubber.com]

- 10. alpharesources.com [alpharesources.com]

- 11. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]

A Guide to the Spectroscopic Characterization of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane

This technical guide provides an in-depth analysis of the spectroscopic data for 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane, a key organosilicon compound utilized in various industrial and cosmetic applications.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopic signatures. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Molecular Structure and Spectroscopic Overview

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane (CAS No: 17955-88-3) possesses a unique structure comprising a flexible trisiloxane backbone with seven methyl groups and a single octyl chain attached to the central silicon atom.[3][4] This combination of a lipophilic alkyl chain and a siloxane moiety imparts desirable properties such as low surface tension and high thermal stability.[1] Understanding the precise arrangement of these groups through spectroscopic analysis is paramount for quality control and research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the methyl groups attached to the silicon atoms and the protons of the octyl chain. The chemical shifts are influenced by the electronegativity of the neighboring silicon and oxygen atoms.

Predicted ¹H NMR Spectral Data:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 0.05 | Singlet | 18H | Si-(CH ₃)₃ |

| b | ~ 0.01 | Singlet | 3H | Si-CH ₃ |

| c | ~ 0.45 - 0.55 | Triplet | 2H | Si-CH ₂-CH₂- |

| d | ~ 1.20 - 1.40 | Multiplet | 10H | -(CH ₂)₅-CH₃ |

| e | ~ 0.85 - 0.95 | Triplet | 3H | -CH₂-CH ₃ |

Causality Behind Assignments:

-

The protons of the trimethylsilyl groups (a) are highly shielded due to the electropositive nature of silicon, resulting in a signal at a very high field (low ppm value). The 18 equivalent protons give rise to a single, intense singlet.

-

The single methyl group attached to the central silicon (b) is in a slightly different electronic environment and is expected to resonate at a marginally different chemical shift, also as a singlet.

-

The methylene group directly attached to the central silicon (c) is deshielded compared to the other alkyl protons due to the proximity of the silicon atom, and it appears as a triplet due to coupling with the adjacent methylene group.

-

The protons of the long alkyl chain (d) overlap to form a complex multiplet in the typical aliphatic region.

-

The terminal methyl group of the octyl chain (e) appears as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon environment in the molecule.

Predicted ¹³C NMR Spectral Data:

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 1.5 - 2.5 | Si-(C H₃)₃ |

| 2 | ~ -1.0 - 0.0 | Si-C H₃ |

| 3 | ~ 15.0 - 16.0 | Si-C H₂-CH₂- |

| 4 | ~ 23.0 - 33.0 | -(C H₂)₅-CH₃ |

| 5 | ~ 14.0 - 15.0 | -CH₂-C H₃ |

Causality Behind Assignments:

-

The carbons of the methyl groups attached to silicon (1 and 2) are highly shielded and appear at very high field strengths.

-

The carbons of the octyl chain (3, 4, and 5) resonate at characteristic chemical shifts for aliphatic hydrocarbons. The carbon directly bonded to silicon (3) is slightly deshielded compared to the others in the chain.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Number of Scans: 8-16.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-150 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate phasing and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Visualization of NMR Structural Correlations:

Caption: Correlation of molecular structure with predicted ¹H NMR signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane is dominated by strong absorptions from the Si-O-Si and Si-CH₃ bonds.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 2960-2850 | Strong | C-H stretch | Aliphatic (octyl and methyl groups) |

| 1260 | Strong | Si-CH₃ deformation | Symmetric |

| 1090-1020 | Very Strong | Si-O-Si stretch | Asymmetric |

| 840-800 | Strong | Si-CH₃ rock |

Interpretation of the FT-IR Spectrum:

-

C-H Stretching: The strong bands in the 2960-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and octyl groups.

-

Si-CH₃ Deformation: The sharp, strong absorption around 1260 cm⁻¹ is a hallmark of the symmetric deformation (scissoring) of the methyl groups attached to the silicon atoms.

-

Si-O-Si Stretching: The most intense feature in the spectrum is the broad and very strong absorption band between 1090 and 1020 cm⁻¹, which is characteristic of the asymmetric stretching of the Si-O-Si backbone. The breadth of this band is due to the conformational flexibility of the siloxane chain.

-

Si-CH₃ Rocking: The strong absorption in the 840-800 cm⁻¹ region is attributed to the rocking vibration of the methyl groups on the silicon atoms.

Experimental Protocol for FT-IR Data Acquisition:

-

Sample Preparation: As 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane is a liquid, the spectrum can be conveniently acquired by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Utilize a standard FT-IR spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Visualization of FT-IR Workflow:

Caption: Standard workflow for acquiring FT-IR data of a liquid sample.

Conclusion

The combination of NMR and FT-IR spectroscopy provides a comprehensive and unambiguous characterization of 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane. The predicted spectral data and detailed experimental protocols in this guide offer a robust framework for scientists to identify and verify the structure and purity of this important organosilicon compound. Adherence to these methodologies will ensure the generation of high-quality, reliable spectroscopic data for research and quality control purposes.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Gelest, Inc. (n.d.). 3-OCTYLHEPTAMETHYLTRISILOXANE. Retrieved from [Link]

-

Suzhou Health Chemicals Co., Ltd. (n.d.). 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-octyl-. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 3-OCTYLHEPTAMETHYLTRISILOXANE. Retrieved from [Link]

Sources

Solubility Characteristics of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane in Organic Media

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane (also known as Caprylyl Trisiloxane, CAS No. 17955-88-3) in a range of common organic solvents. As a key ingredient in cosmetics, advanced surfactants, and specialized industrial lubricants, understanding its solubility is critical for formulation design, reaction engineering, and purification processes.[1][2] This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a robust framework for working with this versatile organosilicone compound. We explore the structural basis for its solubility behavior, present a detailed solubility profile, and provide a rigorous, self-validating experimental protocol for its determination.

Introduction to 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane

Chemical Identity and Structure

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane is a branched organosilicon compound characterized by a flexible trisiloxane backbone (Si-O-Si-O-Si).[1] This backbone is functionalized with seven methyl (–CH₃) groups and a single octyl (–C₈H₁₇) chain attached to the central silicon atom.

-

Chemical Name: 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane

-

Synonyms: Caprylyl Trisiloxane, Caprylyl Methicone, Octylheptamethyltrisiloxane[1][4]

-

Molecular Weight: 334.72 g/mol [3]

The molecular architecture, combining the inorganic siloxane character with organic alkyl groups, imparts unique physicochemical properties, including low surface tension and high hydrophobicity.[1]

Key Physicochemical Properties

The solubility behavior of this compound is a direct consequence of its physical and chemical properties.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [2] |

| Density (25°C) | ~0.819 g/cm³ | [3] |

| Melting Point | -62°C | [3] |

| Boiling Point | 308.6 ± 25.0 °C at 760 mmHg | [5] |

| Water Solubility (20°C) | 28 ng/L (Practically Insoluble) | [3] |

| LogP (Octanol/Water) | 9.0 (at 20°C) | [3] |

The extremely low water solubility and very high LogP value unequivocally classify 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane as a highly non-polar, lipophilic substance.

Industrial and Research Applications

This trisiloxane is valued for its excellent lubricating, dispersing, and antistatic properties.[2] Its primary applications include:

-

Personal Care and Cosmetics: Used as a skin conditioning agent and emollient, providing a smooth, non-greasy feel.[2][6]

-

Surfactants and Adjuvants: Acts as a "superspreader" or "superwetter" in agricultural formulations to enhance the efficacy of active ingredients by reducing surface tension.[6][7][8]

-

Industrial Fluids: Functions as a lubricant and anti-foaming agent in various industrial processes.[2]

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm for Organosilicones

The foundational principle governing solubility is "like dissolves like".[9] This means that substances with similar polarity and intermolecular forces are likely to be miscible. For 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane, its molecular structure is dominated by non-polar characteristics:

-

Siloxane Backbone (Si-O-Si): While the Si-O bond has some polar character, the overall backbone is highly flexible and shielded by methyl groups, resulting in weak intermolecular forces and a low overall polarity.

-

Alkyl Groups (Methyl and Octyl): These hydrocarbon groups are entirely non-polar and interact primarily through weak van der Waals forces (London dispersion forces). The long octyl chain significantly enhances the compound's lipophilic nature.

Consequently, this trisiloxane is predicted to have high solubility in non-polar organic solvents and poor solubility in highly polar solvents.

Solubility Profile in Organic Solvents

Based on its physicochemical properties and data from structurally similar compounds, the following solubility profile can be established. A related compound, 1,1,1,3,5,5,5-Heptamethyltrisiloxane (lacking the octyl group), is reported to be miscible with acetone, ethanol, and diethyl ether, providing a strong indicator for the behavior of its octyl-substituted derivative.[10]

Data Summary Table

The following table summarizes the predicted solubility of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane in various classes of organic solvents at ambient temperature.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Mechanistic Insights |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | Van der Waals forces between the solvent and the trisiloxane's alkyl chains are highly compatible. This is the most favorable interaction. |

| Non-Polar Aromatic | Toluene, Xylene | High / Miscible | Similar non-polar character allows for effective solvation through dispersion forces. |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | These solvents have sufficient non-polar character to effectively solvate the lipophilic molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are weak polar aprotic solvents that readily dissolve non-polar compounds. The behavior of the parent trisiloxane supports this.[10] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good / Miscible | As polar aprotic solvents, ketones can effectively solvate the large, non-polar molecule. Miscibility is expected.[10] |

| Esters | Ethyl Acetate | Good / Miscible | Possess sufficient non-polar character from their alkyl portions to be effective solvents. |

| Alcohols (Short Chain) | Ethanol, Isopropanol | Moderate to Good | The parent trisiloxane is miscible with ethanol.[10] The added octyl group may slightly reduce solubility but good miscibility is still anticipated due to the adaptability of the siloxane chain. |

| Polar Protic (Non-Alcohol) | Water | Insoluble | The extreme difference in polarity and the inability of the trisiloxane to form hydrogen bonds leads to immiscibility.[2][3] |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Acetonitrile | Poor to Insoluble | The strong dipole-dipole interactions between these solvent molecules would be disrupted without sufficient energetic payback from solvating the non-polar trisiloxane. |

Experimental Methodology for Solubility Determination

To quantitatively determine solubility, a robust and self-validating protocol is essential. The equilibrium shake-flask method is the gold standard for this purpose.[11]

The Equilibrium Shake-Flask Protocol

Causality: This method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility rather than a kinetically limited value.

Step-by-Step Methodology:

-

Materials Preparation:

-

Use high-purity (e.g., ≥99.5% HPLC grade) organic solvents to avoid confounding results from impurities.

-

Ensure the 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane is of a known, high purity (e.g., ≥97%).

-

Prepare 20 mL glass vials with PTFE-lined screw caps.

-

-

Sample Preparation:

-

Add approximately 10 mL of the chosen solvent to a vial.

-

Add an excess of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane (e.g., 2-3 mL). An excess is visually confirmed by the presence of a separate, undissolved liquid phase at the bottom or top of the vial, depending on density differences.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the samples at a moderate speed (e.g., 150 rpm) for a minimum of 48 hours.

-

Trustworthiness Check: To ensure equilibrium has been reached, prepare parallel samples and test them at 24, 48, and 72 hours. The solubility value should plateau, confirming that the system is stable.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand in a temperature-controlled bath for at least 2 hours to allow the phases to separate completely.

-

For robust separation, transfer the contents to a centrifuge tube and centrifuge at 3000 rpm for 15 minutes. This definitively separates the saturated solvent layer from the excess solute.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) from the middle of the clear, saturated solvent supernatant, taking extreme care not to disturb the undissolved phase.

-

Transfer the aliquot to a volumetric flask and dilute with a known volume of a suitable solvent (e.g., hexane) to bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Expertise-Driven Choice: GC is the preferred analytical technique for this compound due to its volatility and non-polar nature, which are ideal for GC analysis. HPLC would be less suitable as the compound lacks a strong UV chromophore.

-

Diagram: Experimental Workflow

Caption: Relationship between molecular structure and solvent compatibility.

Conclusion

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane is a highly non-polar substance, a characteristic dictated by its alkyl-substituted siloxane structure. Its solubility is high to complete in non-polar aliphatic, aromatic, and halogenated solvents, as well as in moderately polar aprotic solvents like ethers and ketones. Conversely, it is practically insoluble in highly polar media, most notably water. For researchers and formulators, this distinct solubility profile means that solvent systems for this compound should be predominantly non-polar. The rigorous experimental protocol provided herein offers a reliable method for obtaining precise quantitative solubility data to support advanced formulation and process development.

References

-

CAS#:17955-88-3 | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]

-

1,1,1,3,5,5,5-Heptamethyl-3-octyl-trisiloxane. (2012, October 12). Surfactant. Retrieved January 14, 2026, from [Link]

-

Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved January 14, 2026, from [Link]

-

solubility experimental methods.pptx. (2016, May 24). Slideshare. Retrieved January 14, 2026, from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved January 14, 2026, from [Link]

-

The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Understanding Silicone Chemical Compatibility: A Comprehensive Guide. (2024, February 25). Atlas Fibre. Retrieved January 14, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 14, 2026, from [Link]

-

Thermodynamic Analysis of Trisiloxane Surfactant Adsorption and Aggregation Processes. (2020, December 1). MDPI. Retrieved January 14, 2026, from [Link]

-

What are Silicone surfactants? (n.d.). XJY SILICONES®. Retrieved January 14, 2026, from [Link]

-

Aggregation Behavior and Microstructure of Cationic Trisiloxane Surfactants in Aqueous Solutions. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Caprylyl trisiloxane | C15H38O2Si3. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]

-

Chemical Properties of 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7). (n.d.). Cheméo. Retrieved January 14, 2026, from [Link]

-

Critical wetting concentrations of trisiloxane surfactants. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,1,1,3,5,5,5-Heptamethyl-3-octyl-trisiloxane - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. 17955-88-3 CAS MSDS (3-OCTYLHEPTAMETHYLTRISILOXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Caprylyl trisiloxane | C15H38O2Si3 | CID 87373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:17955-88-3 | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | Chemsrc [chemsrc.com]

- 6. specialchem.com [specialchem.com]

- 7. What are Silicone surfactants? | XJY SILICONES® [xjysilicone.com]

- 8. scispace.com [scispace.com]

- 9. education.com [education.com]

- 10. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Surface tension properties of heptamethyl-octyltrisiloxane solutions

An In-depth Technical Guide to the Surface Tension Properties of Heptamethyl-octyltrisiloxane Solutions

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the surface tension properties of heptamethyl-octyltrisiloxane, a non-ionic organosilicone surfactant. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular underpinnings of its surface activity, methodologies for its characterization, and its applications where interfacial phenomena are critical.

Introduction: The Unique Architecture of Heptamethyl-octyltrisiloxane